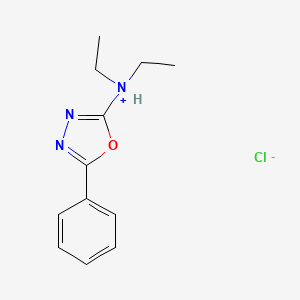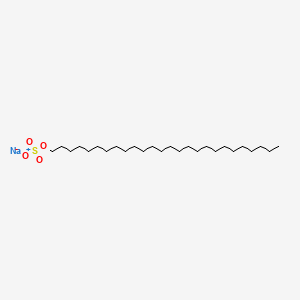
Sodium hexacosyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexacosyl sulfate is a long-chain alkyl sulfate salt, commonly known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hexacosyl sulfate can be synthesized through the sulfation of hexacosanol (a long-chain fatty alcohol) followed by neutralization with sodium hydroxide. The reaction typically involves heating hexacosanol with sulfur trioxide to form hexacosyl sulfate, which is then neutralized with sodium hydroxide to produce sodium hexacosyl sulfate.
Industrial Production Methods: In an industrial setting, the production of sodium hexacosyl sulfate involves large-scale sulfation reactors where hexacosanol is continuously fed and reacted with sulfur trioxide. The resulting hexacosyl sulfate is then neutralized with sodium hydroxide in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Sodium hexacosyl sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Hexacosyl sulfate derivatives, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, amides.
Wissenschaftliche Forschungsanwendungen
Sodium hexacosyl sulfate is extensively used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst and in organic synthesis.
Biology: In cell culture media to reduce surface tension and improve nutrient absorption.
Medicine: As an ingredient in pharmaceutical formulations to enhance drug delivery.
Industry: In detergents, cosmetics, and personal care products for its emulsifying and foaming properties.
Wirkmechanismus
The mechanism by which sodium hexacosyl sulfate exerts its effects primarily involves its ability to reduce surface tension. It interacts with water molecules, disrupting hydrogen bonds and allowing for better wetting and spreading. This property makes it effective in various applications, such as detergents and emulsifiers.
Molecular Targets and Pathways Involved:
Surface Tension Reduction: Sodium hexacosyl sulfate targets the surface of liquids, reducing surface tension and improving the mixing of immiscible liquids.
Emulsification: It stabilizes emulsions by forming micelles that encapsulate oil droplets, preventing coalescence.
Vergleich Mit ähnlichen Verbindungen
Sodium Dodecyl Sulfate (SDS)
Sodium Lauryl Sulfate (SLS)
Sodium Tetradecyl Sulfate
Sodium Hexadecyl Sulfate
Eigenschaften
CAS-Nummer |
71317-52-7 |
|---|---|
Molekularformel |
C26H53NaO4S |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
sodium;hexacosyl sulfate |
InChI |
InChI=1S/C26H54O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
APTYBPOYHBMIED-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


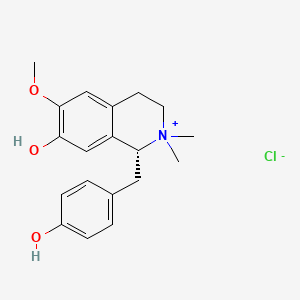
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
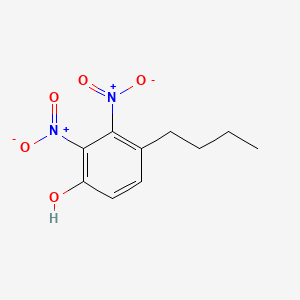
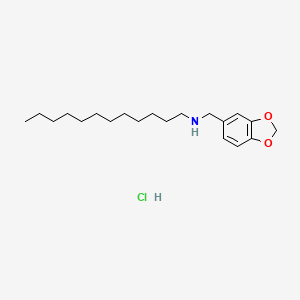
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
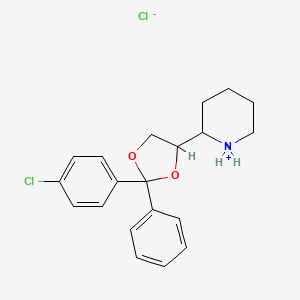


![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
